
Chelerythrine
Overview
Description
Chelerythrine is a benzophenanthridine alkaloid primarily isolated from Chelidonium majus (Papaveraceae) and other plants like Zanthoxylum species. It exhibits a quaternary ammonium structure with a planar aromatic system, enabling interactions with biological targets via π-stacking and hydrogen bonding . Its pharmacological profile includes dual cholinesterase inhibition (AChE and BuChE), anti-amyloid-β (Aβ) aggregation, antitumor activity, and modulation of PPARγ for antidiabetic effects . Notably, it inhibits Aβ aggregation at low micromolar concentrations (IC₅₀ = 4.2 ± 0.43 µM) and disaggregates preformed fibrils (IC₅₀ = 13.03 ± 2.89 µM) , positioning it as a multi-target agent for Alzheimer’s disease (AD) and metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chelerythrine can be synthesized through various methods. One common approach involves the extraction and purification from plant sources like Macleaya cordata using high-speed counter-current chromatography . The solvent system typically used is chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution (4:2:2, V/V/V), with the upper phase as the stationary phase and the lower phase as the mobile phase .
Industrial Production Methods
Industrial production of this compound often involves metabolic engineering of microorganisms such as Saccharomyces cerevisiae. By heterologously expressing plant-derived enzymes in yeast, this compound can be produced in significant quantities . This method leverages genetic reprogramming and optimization of the biosynthesis pathway from (S)-reticuline .
Chemical Reactions Analysis
Types of Reactions
Chelerythrine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
Oxidation: Formation of ROS and other oxidized derivatives.
Reduction: Dihydrothis compound and other reduced forms.
Substitution: Various substituted derivatives with altered biological activities.
Scientific Research Applications
Anticancer Properties
Chelerythrine has been extensively studied for its anticancer potential. It exhibits cytotoxic effects on various cancer cell lines, making it a promising candidate for cancer therapy.
Case Studies
- A study highlighted that this compound effectively reduced tumor volumes in nude mice bearing head and neck squamous cell carcinoma xenografts, showing a mean tumor volume reduction from 370 mm³ in control groups to as low as 115 mm³ in treated groups .
- Another investigation found that this compound downregulated β-catenin, a key player in several cancers, and inhibited stem cell-like properties in lung cancer cells .
Anti-inflammatory Effects
This compound also exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antibacterial Activity
The compound has demonstrated antibacterial properties against various pathogens, including antibiotic-resistant strains.
Toxicological Studies
- Research indicates that while this compound is cytotoxic to cancer cells, it also poses risks for non-cancerous cells due to its low selectivity . Ongoing studies are focused on developing analogs that enhance specificity towards cancer cells while minimizing toxicity.
Summary Table of Applications
Application | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Induces apoptosis; inhibits protein kinase C | Significant tumor growth delay in xenograft models |
Anti-inflammatory | Modulates Nrf2/NF-κB pathways | Reduces hyper-inflammatory responses; treats fibrosis |
Antibacterial | Disrupts bacterial cell walls | Effective against resistant strains like Staphylococcus aureus |
Mechanism of Action
Chelerythrine exerts its effects primarily through the inhibition of protein kinase C, leading to the disruption of various cellular processes . It also inhibits the sarco/endoplasmic reticulum Ca(2+)-ATPase, resulting in calcium ion imbalance and induction of apoptosis . Additionally, this compound disrupts bacterial cell walls and membranes, contributing to its antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Functional Differences Among Benzophenanthridine Alkaloids
Key Insights :
- Structural Determinants: this compound and nitidine differ only in methoxy group positioning, yet this minor change drastically alters TXNRD1 inhibition potency. Sanguinarine’s lack of methoxy groups enhances TXNRD1 binding but reduces Aβ disaggregation efficacy compared to this compound .
- Mechanistic Divergence : this compound acts as a PPARγ partial agonist, destabilizing helix 12 and avoiding adipogenic side effects seen with rosiglitazone. This selective modulation improves insulin sensitivity without weight gain .
Enzyme Inhibition Profiles
Table 2: Cholinesterase and TXNRD1 Inhibition
Key Insights :
- This compound outperforms sanguinarine in TXNRD1 inhibition (0.48 vs. 2.1 µM), likely due to optimal methoxy positioning enhancing Sec498 residue binding .
- Both this compound and sanguinarine show mixed-type inhibition of AChE, but this compound’s higher selectivity for human AChE (vs. equine) highlights species-specific efficacy .
Table 3: Therapeutic Efficacy in Disease Models
Key Insights :
- AD Therapy : this compound’s dual Aβ and CHE targeting provides broader mechanistic coverage compared to sanguinarine or nitidine .
- Diabetes : this compound’s unique PPARγ modulation avoids rosiglitazone’s adipogenic drawbacks, making it clinically safer .
- Cancer: this compound and sanguinarine induce cell death via TXNRD1 inhibition, but this compound’s necroptosis mechanism offers a novel pathway against resistant cancers .
Pharmacokinetic and Toxicity Considerations
- Bioavailability : this compound’s quaternary ammonium structure limits blood-brain barrier (BBB) penetration, though pseudobase formation at physiological pH may enhance tissue uptake .
- Off-Target Effects : this compound binds PrgI (bacterial T3SS) and Bcl-xL, raising concerns about antibiotic resistance and apoptosis in healthy cells .
- Toxicity : While effective in cancer models (IC₅₀: 5–10 µM), prolonged use may inhibit PKC isoforms, necessitating dose optimization .
Biological Activity
Chelerythrine is a benzophenanthridine alkaloid derived from the plant Chelidonium majus (greater celandine) and has garnered attention for its diverse biological activities, particularly in cancer therapy, inflammation modulation, and antiviral effects. This article compiles recent findings on the biological activities of this compound, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.
This compound's biological activities are largely attributed to its role as a protein kinase C (PKC) inhibitor , which affects several signaling pathways involved in cell proliferation, apoptosis, and inflammation.
- Inhibition of Protein Kinase C : this compound selectively inhibits PKC-α and PKC-β, leading to reduced cell proliferation in various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. It has been shown to induce apoptosis through chromatin condensation and nuclear fragmentation in these cells .
- Regulation of Inflammatory Pathways : The compound modulates key inflammatory mediators by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved through the suppression of the p38 MAPK pathway and nuclear factor kappa B (NF-κB) signaling .
Antitumor Activity
This compound exhibits significant antitumor effects across various cancer types:
- Breast Cancer : In vitro studies indicate that this compound demonstrates selective cytotoxicity against TNBC cell lines with IC50 values ranging from 2.6 μM to 4.2 μM, while non-TNBC cell lines show resistance at concentrations exceeding 10 μM .
- Gastric Cancer : Recent research highlights this compound's ability to induce necroptosis in gastric cancer cells by increasing reactive oxygen species (ROS) levels and triggering endoplasmic reticulum stress. This mechanism positions this compound as a novel TXNRD1 inhibitor with promising anti-cancer properties .
Table 1: Summary of this compound's Antitumor Effects
Anti-inflammatory Properties
This compound's anti-inflammatory effects are significant, particularly in the context of respiratory diseases:
- Pulmonary Inflammation : Studies show that this compound can alleviate bleomycin-induced pulmonary fibrosis by activating the Nrf2/ARE signaling pathway, which enhances antioxidant defenses while suppressing fibrotic markers such as TGF-β and α-SMA .
- Regulation of COX-2 : this compound inhibits cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response, thereby reducing prostaglandin E2 (PGE2) levels .
Antiviral Activity
Emerging evidence suggests that this compound possesses antiviral properties:
- COVID-19 : this compound has been identified as having moderate antiviral activity against SARS-CoV-2 by preventing viral replication through modulation of critical signaling pathways like NF-κB and p38 MAPK . Its dual action as an anti-inflammatory agent further supports its potential use in treating viral infections.
Case Studies
Several studies have provided insights into the therapeutic potential of this compound:
- Breast Cancer Xenograft Model : In vivo experiments using nude mice demonstrated that this compound significantly inhibited tumor growth when administered at doses of 5 mg/kg every few days. Tumor volumes were measured over time, showcasing the compound’s efficacy in reducing tumor size compared to control groups .
- Pulmonary Fibrosis Model : Research involving bleomycin-induced lung injury confirmed that this compound treatment led to marked reductions in inflammatory markers and improved lung function metrics, highlighting its therapeutic promise for fibrotic diseases .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of Chelerythrine, and how are they experimentally validated?
this compound is a benzophenanthridine alkaloid that acts as a selective protein kinase C (PKC) inhibitor by competitively binding to the catalytic domain of PKC isoforms, with an IC50 of 0.7 µM . Mechanistic validation typically involves:
- Kinase activity assays (e.g., radioactive <sup>32</sup>P-ATP incorporation assays) to measure PKC inhibition .
- Molecular docking studies to confirm binding affinity and specificity to PKC’s ATP-binding pocket .
- Cellular apoptosis assays (e.g., Annexin V/PI staining) to correlate PKC inhibition with downstream effects like caspase-3 activation .
Q. Which experimental models are most appropriate for studying this compound’s anticancer activity?
- In vitro models : Human cancer cell lines (e.g., triple-negative breast cancer MDA-MB-231 cells) treated with this compound (1–10 µM) to assess proliferation (via MTT assays) and apoptosis (via flow cytometry) .
- In vivo models : Chemically induced hepatocellular carcinoma (HCC) in mice, with this compound administered intraperitoneally (2–5 mg/kg) to evaluate tumor regression and liver enzyme normalization (ALT, AST) .
- Validation : Cross-reference results with PKC-knockout models to isolate PKC-dependent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual roles as a pro-apoptotic and pro-autophagy agent?
Contradictory outcomes (e.g., apoptosis vs. autophagy) arise from concentration-dependent effects and cell-type specificity:
- Dose-response profiling : Use low concentrations (0.5–2 µM) to study autophagy (LC3-II/I ratio via immunoblotting) and higher doses (5–10 µM) for apoptosis (PARP cleavage) .
- Time-course experiments : Monitor temporal shifts in signaling pathways (e.g., mTOR suppression precedes AMPK activation) .
- Genetic knockdown : Silence autophagy-related genes (ATG5, Beclin-1) to isolate apoptotic mechanisms .
Q. What experimental strategies optimize this compound’s combinatorial efficacy with other therapeutics?
Synergy studies require:
- Fractional inhibitory concentration (FIC) analysis : Calculate combination indices (CI < 1 indicates synergy) for this compound + DADS (di-allyl disulfide) in HCC models .
- Pharmacokinetic compatibility : Assess co-administration effects on bioavailability (e.g., CYP450 enzyme inhibition assays) .
- Transcriptomic profiling : RNA-seq to identify co-regulated pathways (e.g., oxidative stress and NF-κB suppression) .
Q. How should researchers address variability in this compound’s PKC-independent effects across studies?
Variability arises from off-target interactions (e.g., Bcl-2 family inhibition ):
- Selectivity profiling : Compare this compound’s effects in PKC-deficient vs. wild-type cells .
- Proteomic analysis : TMT-labeled mass spectrometry to identify non-PKC targets (e.g., MAPK or PI3K pathways) .
- Positive controls : Use PKC-specific inhibitors (e.g., Gö6983) to isolate PKC-mediated responses .
Q. Methodological and Reproducibility Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s dose- and time-dependent effects?
- Nonlinear regression models : Fit dose-response curves using four-parameter logistic equations (e.g., GraphPad Prism) .
- Two-way ANOVA : Compare treatment effects across multiple time points and concentrations .
- Survival analysis : Kaplan-Meier plots for in vivo studies with log-rank tests for significance .
Q. How can researchers ensure reproducibility in this compound studies?
- Standardized protocols : Adopt MISEV guidelines for extracellular vesicle studies when analyzing this compound’s exosomal effects .
- Batch-to-batch validation : HPLC purity checks (>98%) and LC-MS characterization for compound verification .
- Data transparency : Deposit raw proteomic data in PRIDE or MetaboLights repositories .
Q. Ethical and Translational Challenges
Q. What ethical considerations apply to this compound’s preclinical testing?
- Animal welfare : Follow ARRIVE 2.0 guidelines for in vivo studies, including humane endpoints and sample size justification .
- Biosafety : Use BSL-2 facilities for handling this compound-treated fungal pathogens (e.g., Ustilaginoidea virens) .
- Conflict of interest disclosure : Declare funding sources (e.g., National Natural Science Foundation of China) in publications .
Properties
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJIEBFSOEYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3895-92-9 (chloride), 478-03-5 (hydroxide) | |
Record name | Chelerythrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20861211 | |
Record name | Cheleritrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34316-15-9 | |
Record name | Chelerythrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chelerythrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chelerythrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17024 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cheleritrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHELERYTHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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